molecular formula C8H10N2O4 B560954 Ethyl 3-amino-2,6-dihydroxyisonicotinate CAS No. 100377-73-9

Ethyl 3-amino-2,6-dihydroxyisonicotinate

Cat. No.: B560954
CAS No.: 100377-73-9
M. Wt: 198.178
InChI Key: KDUJFDWMSRAUED-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,6-dihydroxyisonicotinate (CAS 100377-73-9) is a chemical compound with the molecular formula C 8 H 10 N 2 O 4 and a molecular weight of 198.176 g/mol . It is a multifunctional pyridine ester characterized by the presence of both amino and hydroxy groups on its heteroaromatic ring. This specific substitution pattern makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research . Pyridine derivatives sharing structural similarities with this compound are frequently employed as key intermediates in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals . For instance, related 3-amino-substituted pyridine esters have been identified as crucial precursors in synthetic pathways and are investigated for various bioactivities . The presence of multiple functional groups allows researchers to use this compound for diverse chemical transformations, such as further functionalization or ring formation studies. As a standard handling precaution, this product should be stored sealed in a dry environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

CAS No.

100377-73-9

Molecular Formula

C8H10N2O4

Molecular Weight

198.178

IUPAC Name

ethyl 3-amino-2-hydroxy-6-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C8H10N2O4/c1-2-14-8(13)4-3-5(11)10-7(12)6(4)9/h3H,2,9H2,1H3,(H2,10,11,12)

InChI Key

KDUJFDWMSRAUED-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=O)NC(=C1N)O

Synonyms

Isonicotinic acid, 3-amino-2,6-dihydroxy-, ethyl ester (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
Ethyl 3-amino-2,6-dihydroxyisonicotinate 3-NH₂, 2,6-OH, 1-ethyl ester Not reported High polarity, potential H-bond donor N/A
Ethyl 2,6-dichloro-3-(methylamino)isonicotinate 3-CH₃NH, 2,6-Cl, 1-ethyl ester 249.09 Lipophilic; halogenated reactivity
Methyl 3-amino-2,6-dibromoisonicotinate 3-NH₂, 2,6-Br, 1-methyl ester 309.94 Bromine enhances leaving-group potential
Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (EAADCy) 3-NH₂, 2,4-CN, 5-aryl-NH₂ Not reported Excitation-dependent fluorescence; ICT/LE states
Ethyl 2,6-dichloro-4-methylnicotinate 4-CH₃, 2,6-Cl, 1-ethyl ester Similarity 0.98 High lipophilicity; agrochemical precursor
Key Observations:
  • Polarity and Solubility: The dihydroxy groups in the target compound increase hydrophilicity compared to chlorinated (e.g., Ethyl 2,6-dichloro-3-(methylamino)isonicotinate) or brominated analogs (e.g., Methyl 3-amino-2,6-dibromoisonicotinate). Chlorine and bromine substituents reduce aqueous solubility but enhance lipid membrane permeability, making them more suitable for hydrophobic environments .
  • Reactivity: Bromine in Methyl 3-amino-2,6-dibromoisonicotinate facilitates nucleophilic aromatic substitution, whereas hydroxyl groups in the target compound may promote hydrogen bonding or oxidation reactions .
  • Photophysical Behavior: EAADCy () exhibits excitation-dependent fluorescence due to intramolecular charge transfer (ICT) and localized excitation (LE) states.

Electronic and Steric Considerations

  • Electron-Withdrawing vs. Donating Groups: Chlorine (electron-withdrawing) in Ethyl 2,6-dichloro-4-methylnicotinate deactivates the pyridine ring, directing electrophilic attacks to specific positions. In contrast, hydroxyl and amino groups (electron-donating) in the target compound increase ring electron density, favoring reactions like nitration or sulfonation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-amino-2,6-dihydroxyisonicotinate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification of the carboxylic acid precursor followed by selective functionalization of the pyridine ring. Key intermediates should be characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity. Purity can be assessed using reverse-phase HPLC with UV detection (210–300 nm) and compared against commercial or literature retention times. Mass spectrometry (ESI-MS) is critical for verifying molecular weight and detecting byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identify π→π* and n→π* transitions in polar solvents (e.g., THF or methanol) to assess electronic properties.
  • Fluorescence Spectroscopy : Monitor emission spectra to detect potential charge-transfer states, as seen in structurally similar compounds like EAADCy .
  • FT-IR : Confirm functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}, -NH2_2 bends at ~1600 cm1^{-1}) .

Q. How can researchers optimize solubility for in vitro studies?

  • Methodological Answer : Solubility screening in solvents of varying polarity (e.g., DMSO, ethanol, water) is critical. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For low solubility, consider derivatization (e.g., salt formation with HCl) or co-solvent systems (e.g., PEG-400/water) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the photophysical properties of this compound?

  • Methodological Answer :

  • Solvent Effects : Conduct fluorescence lifetime measurements (time-correlated single-photon counting) to study dynamic Stokes shifts, as demonstrated for EAADCy. Polar solvents (e.g., THF) may stabilize charge-transfer states, altering emission maxima .
  • pH Dependence : Use UV-Vis and fluorescence titrations (pH 2–12) to track protonation/deprotonation of amino and hydroxyl groups. Correlate spectral shifts with Hammett acidity constants .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic sites (e.g., amino groups).
  • Transition State Analysis : Use QM/MM methods to model reaction pathways for ester hydrolysis or ring functionalization .

Q. How can contradictory literature data on thermal stability be resolved?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres.
  • DSC : Identify phase transitions (e.g., melting points) and assess crystallinity via XRD.
  • Statistical Analysis : Apply ANOVA to compare batch-to-batch variability and identify outliers in published datasets .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound

ParameterMethodConditions/Notes
PurityHPLC-UVC18 column, 0.1% TFA in H2 _2O/MeOH gradient
Fluorescence λem_{em}Time-resolved spectroscopyTHF, 298 K, λex_{ex}= 350 nm
Thermal StabilityTGA/DSCN2 _2 atmosphere, 10°C/min

Table 2 : Solvent Polarity Effects on Fluorescence

SolventDielectric ConstantEmission λmax_{max} (nm)Lifetime (ns)
THF7.54503.2
Methanol32.74652.8
Water80.14801.5
Adapted from solvent relaxation studies in EAADCy

Critical Analysis of Research Gaps

  • Excited-State Dynamics : Limited data exist on intersystem crossing or triplet-state formation, which could be probed via transient absorption spectroscopy.
  • Biological Relevance : While structural analogs (e.g., Chlorimuron ethyl) are herbicidal , toxicity and mode-of-action studies for this compound are absent.

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